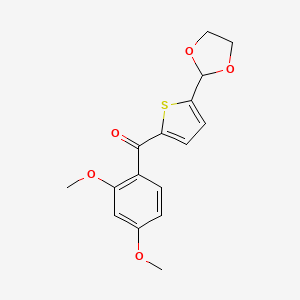

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

描述

Chemical Identity and Nomenclature

Systematic Name : (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone .

Molecular Formula : C₁₆H₁₆O₅S .

Molecular Weight : 320.36 g/mol .

CAS Registry Number : 898779-01-6 .

The compound features three distinct components:

Historical Context in Heterocyclic Chemistry

Thiophene, first isolated by Viktor Meyer in 1882, has been a cornerstone of aromatic heterocyclic chemistry due to its stability and reactivity . The integration of dioxolane—a cyclic acetal known for enhancing solubility and metabolic stability—into thiophene-based systems emerged in the late 20th century, driven by medicinal chemistry needs . This hybrid structure reflects modern strategies to optimize pharmacokinetic and electronic properties in drug design .

Structural Significance of Thiophene-Dioxolane Hybrid Systems

The combination of thiophene and dioxolane confers unique properties:

- **Aromatic

属性

IUPAC Name |

(2,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNQATRLKCMNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641974 | |

| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-01-6 | |

| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the 1,3-Dioxolane Ring

- Reaction : Condensation of ethylene glycol with an aldehyde or ketone precursor under acidic conditions.

- Mechanism : Acid-catalyzed acetalization forms the 1,3-dioxolane ring by protecting the carbonyl functionality.

- Conditions : Typically, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is used in anhydrous solvents such as dichloromethane or toluene, with azeotropic removal of water to drive the equilibrium toward acetal formation.

- Example : Reaction of 2,4-dimethoxybenzaldehyde with ethylene glycol under reflux conditions to yield the corresponding dioxolane-protected aldehyde intermediate.

Construction of the Thiophene Core

- Reaction : Gewald reaction is commonly employed to synthesize substituted thiophenes.

- Mechanism : Condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur under basic conditions leads to cyclization forming the thiophene ring.

- Conditions : Typically, a base such as triethylamine or sodium ethoxide in ethanol or another polar solvent is used, with reaction temperatures ranging from room temperature to reflux.

- Note : The dioxolane-containing intermediate from step 3.1 is used as the ketone component to incorporate the protected carbonyl moiety into the thiophene ring system.

Introduction of the 2,4-Dimethoxybenzoyl Group (Friedel-Crafts Acylation)

- Reaction : Friedel-Crafts acylation introduces the benzoyl substituent onto the thiophene ring.

- Reagents : 2,4-Dimethoxybenzoyl chloride is reacted with the thiophene intermediate in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

- Conditions : The reaction is typically conducted under anhydrous conditions in solvents like dichloromethane or nitrobenzene at low to moderate temperatures (0–25°C) to minimize side reactions.

- Optimization : Use of anhydrous conditions and controlled temperature significantly improves yield, often exceeding 80%. Continuous flow reactors have been reported to enhance scalability and reduce decomposition.

| Step | Reagents/Conditions | Notes on Optimization | Typical Yield (%) |

|---|---|---|---|

| 1. Dioxolane formation | Ethylene glycol, acid catalyst, reflux | Anhydrous solvent, azeotropic water removal | 85–95 |

| 2. Thiophene ring synthesis | Ketone/dioxolane intermediate, α-cyanoester, elemental sulfur, base, reflux | Control base amount and temperature to avoid side products | 70–85 |

| 3. Friedel-Crafts acylation | 2,4-Dimethoxybenzoyl chloride, AlCl₃, anhydrous solvent, 0–25°C | Use anhydrous conditions, slow addition of acyl chloride | 75–90 |

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR and ^13C-NMR confirm the presence and position of methoxy groups, thiophene protons, and dioxolane ring protons (typically δ 4.8–5.2 ppm for dioxolane).

- Infrared (IR) Spectroscopy : Characteristic carbonyl stretch (~1650 cm⁻¹) and thiophene sulfur-carbon vibrations (~680 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (approx. 320.4 g/mol) and fragmentation patterns.

- X-ray Crystallography : Used to confirm molecular structure and regiochemistry, especially to resolve ambiguities in substitution patterns.

- The regioselectivity of the Friedel-Crafts acylation is influenced by the electron-donating methoxy groups on the benzoyl chloride, favoring substitution at the 2-position of the thiophene ring.

- The 1,3-dioxolane ring serves as a protective group for the carbonyl, enhancing stability during thiophene ring formation and acylation.

- Reaction conditions such as moisture exclusion and temperature control are critical to prevent hydrolysis of the dioxolane ring and to minimize side reactions.

- Continuous flow synthesis methods have been explored to improve reproducibility and scalability, reducing reaction times and improving yields.

- Purification typically involves column chromatography or recrystallization to achieve >97% purity.

| Preparation Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| 1. Dioxolane ring formation | Ethylene glycol, acid catalyst, reflux | Protect carbonyl as dioxolane | Anhydrous, water removal |

| 2. Thiophene ring synthesis | α-Cyanoester, elemental sulfur, base, reflux | Construct thiophene core | Base amount, temperature control |

| 3. Friedel-Crafts acylation | 2,4-Dimethoxybenzoyl chloride, AlCl₃, dry solvent | Introduce benzoyl substituent | Anhydrous, temperature control |

| 4. Purification | Column chromatography or recrystallization | Obtain high purity product | Avoid moisture, optimize solvents |

化学反应分析

Types of Reactions

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene exhibit significant antimicrobial properties against various pathogens. In particular, studies have focused on its inhibitory effects against Mycobacterium tuberculosis, where it serves as a potential lead compound for developing new tuberculosis treatments. The compound's structure allows for interactions with key enzymes involved in mycobacterial survival, such as polyketide synthase 13 (Pks13), making it a target for further optimization in drug development .

Inhibitors of Enzymatic Activity

The compound has been identified as a promising candidate for inhibiting specific enzymes that are crucial for the survival of pathogenic bacteria. High-throughput screening has been employed to evaluate its efficacy against a range of enzymatic targets, leading to the identification of derivatives with enhanced inhibitory activity .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of This compound and its biological activity is critical for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have been conducted to modify the compound and improve its efficacy and selectivity. For instance, variations in substituents on the benzoyl moiety have shown to influence the compound's potency against M. tuberculosis .

Case Study 1: Tuberculosis Treatment Development

A recent study highlighted the optimization of thiophene derivatives for use as inhibitors of Pks13. The research involved synthesizing various analogs of This compound , assessing their activity against M. tuberculosis, and determining their pharmacokinetic properties. The lead compounds demonstrated significant antitubercular activity with minimal cytotoxicity .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of thiophene derivatives. The study revealed that modifications to the dioxolane ring could enhance antifungal activity against strains resistant to existing treatments. This highlights the versatility of This compound as a scaffold for developing new antifungal agents .

作用机制

The mechanism of action of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxy substituent (electron-donating) enhances the compound’s stability and solubility in polar solvents compared to electron-withdrawing groups like fluorine (e.g., 2,4-difluoro derivative), which may increase reactivity in cross-coupling reactions .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylbenzoyl) reduce synthetic yields due to steric hindrance during benzoylation steps .

Physicochemical Properties

- Melting Points : Dimethoxy derivatives exhibit higher melting points (~174–178°C) compared to fluoro-substituted analogues (~120–130°C), attributed to stronger intermolecular π-π stacking and hydrogen bonding .

- Solubility: Methoxy groups enhance solubility in ethanol and DMSO, whereas fluorine substituents increase solubility in dichloromethane .

- Crystallography: X-ray studies of related compounds (e.g., ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)pentanoate) reveal near-perpendicular dihedral angles between the thiophene ring and substituents, influencing packing efficiency and stability .

生物活性

The compound 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No. 898779-01-6) is a thiophene derivative that has garnered interest for its potential biological activities. Structurally, it comprises a thiophene ring substituted with a dioxolane and a dimethoxybenzoyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its synthesis and characterization.

- Molecular Formula : C16H16O5S

- Molecular Weight : 320.36 g/mol

- Chemical Structure : The compound features a thiophene core linked to a dioxolane and a dimethoxybenzoyl moiety, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the coupling of appropriate precursors through established organic synthesis methods. The synthetic pathway often utilizes reactions involving dioxolanes due to their utility in enhancing the solubility and stability of the resulting compounds .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing dioxolane structures. For instance, derivatives of 1,3-dioxolanes have shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that many such compounds exhibit effective inhibition against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| This compound | Pseudomonas aeruginosa | 625 µg/mL |

| 1,3-Dioxolane Derivative | Enterococcus faecalis | 625 µg/mL |

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Studies indicate that several dioxolane derivatives exhibit substantial antifungal properties against Candida albicans, suggesting a broad spectrum of antimicrobial potential .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | Significant activity observed |

Case Studies

Research findings underscore the significance of structural modifications in enhancing the biological activity of thiophene derivatives. For example:

- A study conducted on various dioxolane derivatives revealed that specific substitutions could amplify antibacterial efficacy against resistant strains .

- Another investigation into the structure-activity relationship (SAR) of related compounds indicated that the presence of electron-donating groups like methoxy enhances interaction with bacterial cell walls .

常见问题

Basic: What are the established synthetic routes for preparing 2-(2,4-dimethoxybenzoyl)thiophene derivatives, and how do reaction conditions influence yield?

Answer:

A modified Fiesselmann thiophene synthesis is commonly employed. For example, β-mercapto anions are generated in situ by treating O-ethyl dithiocarbonates (e.g., O-ethyl-5-[2-oxo-2-(3,4,5-trimethoxyphenyl)-ethyl]dithiocarbonate) with a base like piperidine. These anions react with β-chloro-aryl cinnamonitriles under thermal conditions to form the thiophene core . Key variables include:

- Temperature : Higher temperatures (reflux conditions) favor cyclization but may reduce selectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance anion stability.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as seen in analogous thiophene syntheses .

Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Answer:

- NMR : ¹H and ¹³C NMR can identify aromatic protons (δ 6.5–8.0 ppm for thiophene), methoxy groups (δ ~3.8 ppm), and dioxolane protons (δ ~5.3 ppm).

- X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated for structurally related thiosemicarbazides (e.g., bond angles and dihedral angles of the benzoyl and dioxolane groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, especially for intermediates with labile functional groups .

Basic: How is the anti-tubulin activity of analogous thiophene derivatives assessed, and what structural features correlate with potency?

Answer:

- Biological Assays : Anti-proliferation assays (e.g., MTT on cancer cell lines) and tubulin polymerization inhibition assays are standard. For example, 3-amino-2-(3,4,5-trimethoxybenzoyl)-5-aryl-thiophenes showed IC₅₀ values <1 μM in anti-tubulin activity .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., methoxy on benzoyl) enhance binding to tubulin’s colchicine site.

- Substituents on the thiophene ring (e.g., dioxolane) improve solubility without compromising activity .

Advanced: How can researchers reconcile contradictions in thermal stability data for structurally similar thiophene-based compounds?

Answer:

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. For instance:

- Compound 2 (a sulfonium analogue) decomposes at 140°C (400 J/g), while compound 4 (a diazo derivative) decomposes at 120°C (>600 J/g) due to differences in electron density and steric strain .

- Mitigation Strategies :

- Stabilize reactive groups (e.g., diazo) via electron-donating substituents.

- Use inert atmospheres during synthesis to prevent oxidative degradation .

Advanced: What strategies optimize regioselectivity in thiophene functionalization reactions involving dioxolane and benzoyl groups?

Answer:

- Directed Metalation : Use directing groups (e.g., benzoyl) to control electrophilic substitution. For example, the 5-position of thiophene is more reactive in the presence of electron-donating dioxolane .

- Protection/Deprotection : Temporarily protect the dioxolane group (e.g., with TMSCl) during benzoylation to avoid side reactions .

- Computational Guidance : DFT calculations predict charge distribution to identify reactive sites, as applied in similar heterocyclic systems .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like tubulin?

Answer:

- Molecular Docking : Software like AutoDock Vina models binding poses in tubulin’s colchicine pocket. For example, the 2,4-dimethoxybenzoyl group aligns with hydrophobic residues (e.g., βTyr202), while the thiophene core interacts with βLys254 .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to evaluate hydrogen bonding and π-π stacking contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。